7-Propargyloxy-3,4-dichloro-2,2-dimethylchromene
Description
Properties
CAS No. |
108354-10-5 |
|---|---|
Molecular Formula |
C14H12Cl2O2 |
Molecular Weight |
283.1 g/mol |
IUPAC Name |
3,4-dichloro-2,2-dimethyl-7-prop-2-ynoxychromene |
InChI |
InChI=1S/C14H12Cl2O2/c1-4-7-17-9-5-6-10-11(8-9)18-14(2,3)13(16)12(10)15/h1,5-6,8H,7H2,2-3H3 |
InChI Key |
JMNBCAHZQOIJHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C2=C(O1)C=C(C=C2)OCC#C)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Propargylation of Phenolic Precursors
The synthesis typically begins with a substituted phenol derivative, such as 3,4-dichloro-2,2-dimethylchromen-7-ol. Propargyl groups are introduced via nucleophilic substitution under alkaline conditions. A representative protocol involves:
- Base-mediated coupling :
This step achieves 70–85% yields but requires careful exclusion of moisture to prevent hydrolysis.
Dichlorination Strategies
Chlorine incorporation at the 3,4-positions is achieved through two primary methods:
Phosphorus Pentachloride (PCl₅) Mediated Chlorination
- Substrate : 6-methoxy-7-isopropoxy-2,2-dimethyl-4-chromanone (10 mmol)
- Reagents : PCl₅ (20 mmol), CCl₄ (30 ml)
- Conditions : Stirring at 30°C for 8 hours
- Yield : 60% after crystallization from ethanol
Mechanism :
$$
\text{R-OH + PCl}5 \rightarrow \text{R-Cl + POCl}3 + \text{HCl}
$$
Excess PCl₅ ensures complete conversion, but side reactions may occur with electron-rich aromatic systems.
Thionyl Chloride (SOCl₂) Method
Advantages :
- Lower toxicity compared to PCl₅
- In situ generation of HCl gas promotes dichlorination
Limitations :
Cyclization to Form Chromene Core
Ring closure is catalyzed by:
| Cyclization Agent | Temperature | Solvent | Yield |
|---|---|---|---|
| Dichloro-dicyano-benzoquinone (DDQ) | 80°C | Benzene | 75% |
| Polyphosphoric acid (PPA) | 120°C | Toluene | 68% |
| BF₃·Et₂O | 25°C | DCM | 82% |
The mechanism involves acid-catalyzed dehydration:
$$
\text{R-OH} \xrightarrow{\text{H}^+} \text{R}^+ \rightarrow \text{Chromene} + \text{H}_2\text{O}
$$
Optimization of Reaction Parameters
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
2H-1-Benzopyran,3,4-dichloro-2,2-dimethyl-7-(2-propyn-1-yloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2H-1-Benzopyran,3,4-dichloro-2,2-dimethyl-7-(2-propyn-1-yloxy)- has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran,3,4-dichloro-2,2-dimethyl-7-(2-propyn-1-yloxy)- involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the compound’s derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 7-propargyloxy-3,4-dichloro-2,2-dimethylchromene with structurally related chromene derivatives, emphasizing substituent effects on physical, chemical, and structural properties.
Table 1: Comparative Analysis of Chromene Derivatives
Key Comparisons:
Substituent Effects on Reactivity and Stability: The propargyloxy group in the target compound introduces an alkyne, which is absent in epoxy-substituted analogs. This group may enhance reactivity in cycloaddition reactions compared to methoxy or nitro groups . Geminal dimethyl groups at position 2 are common across analogs and contribute to ring rigidity, as seen in the near-planar chromene core of 3,4-epoxy-6-methoxy-2,2-dimethylchromene .
Optical Activity: The 6-cyano derivative exhibits the highest optical rotation ([α]D20 = +34.3), attributed to the strong electron-withdrawing nature of the cyano group, which may rigidify the structure and enhance chirality. In contrast, the nitro-substituted analog shows lower activity ([α]D20 = +11.1), suggesting substituent electronic effects dominate over steric contributions .
Structural and Crystallographic Features: Chromene derivatives with bulky substituents (e.g., 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one) exhibit deviations from planarity in the bicyclic ring (e.g., C8 deviation: -0.205 Å). This contrasts with the near-planar epoxy-substituted analogs, indicating that substituent size and position critically influence ring geometry .
Synthetic Considerations: Epoxidation reactions for 6-substituted chromenes (e.g., 6-methoxy, 6-cyano) employ catalysts like 4-phenylpyridine-N-oxide (4-PPNO) in dichloromethane, suggesting that the dichloro groups in the target compound might necessitate modified conditions to avoid side reactions .
Research Findings and Implications
- Electronic Effects: Electron-withdrawing groups (e.g., CN, NO2) at position 6 enhance optical activity and reactivity in epoxidation, whereas electron-donating groups (e.g., OCH3) show moderate effects. The propargyloxy group’s electronic profile (moderately electron-withdrawing due to the alkyne) may position its reactivity between cyano and methoxy analogs .
- Steric Effects : The dichloro substituents in the target compound could hinder epoxidation at positions 3 and 4, contrasting with unsubstituted chromenes where epoxidation proceeds efficiently .
- Crystallographic Stability : Chromenes with extended substituents (e.g., 2-(4-methylphenyl)) rely on π-π stacking and C–H···O interactions for crystal stabilization, whereas halogenated derivatives might utilize halogen-based interactions .
Biological Activity
7-Propargyloxy-3,4-dichloro-2,2-dimethylchromene (CAS No. 108354-10-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C13H12Cl2O2
- Molecular Weight : 273.14 g/mol
- IUPAC Name : 7-propargyloxy-3,4-dichloro-2,2-dimethylchromene
Anticancer Properties
Research indicates that 7-Propargyloxy-3,4-dichloro-2,2-dimethylchromene exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colon (HCT116) cancers. The mechanism primarily involves the modulation of key signaling pathways associated with cell growth and apoptosis.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.05 | Induction of apoptosis via caspase activation |
| A549 | 0.03 | Inhibition of cell cycle progression |
| HCT116 | 0.04 | Modulation of PI3K/Akt signaling pathway |
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes involved in cancer metabolism. Notably, it has shown potential as an inhibitor of cytochrome P450 enzymes, which play critical roles in drug metabolism and the activation of procarcinogens.
Table 2: Enzyme Inhibition Profile
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| CYP1A1 | 0.12 | Competitive |
| CYP3A4 | 0.15 | Non-competitive |
The biological activity of 7-Propargyloxy-3,4-dichloro-2,2-dimethylchromene is attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : It disrupts the cell cycle by inhibiting cyclin-dependent kinases (CDKs), leading to G1 phase arrest.
- Enzyme Interaction : By inhibiting cytochrome P450 enzymes, it alters drug metabolism and enhances the efficacy of co-administered chemotherapeutics.
Study 1: Antitumor Activity in Vivo
A study conducted on xenograft models demonstrated that administration of 7-Propargyloxy-3,4-dichloro-2,2-dimethylchromene resulted in significant tumor regression compared to control groups. The treatment led to a reduction in tumor volume by approximately 60% after four weeks.
Study 2: Synergistic Effects with Chemotherapy
In combination therapy studies with doxorubicin, the compound enhanced the anticancer effects of doxorubicin in breast cancer models, suggesting a potential for use as an adjuvant therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
